2-Bromo-3-nitropyridine

nitration chemistry N-nitropyridinium cations selectivity ratios

2-Bromo-3-nitropyridine offers unique ortho-bromo/nitro reactivity, enabling sequential Suzuki coupling and nitro reduction without protection. This orthogonal profile, distinct from chloro or meta-nitro isomers, ensures predictable scale-up and high yields for medicinal and agrochemical synthesis. Procure for reliable, efficient route optimization.

Molecular Formula C5H3BrN2O2
Molecular Weight 202.99 g/mol
CAS No. 19755-53-4
Cat. No. B022996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-nitropyridine
CAS19755-53-4
Molecular FormulaC5H3BrN2O2
Molecular Weight202.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C5H3BrN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
InChIKeyZCCUFLITCDHRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-nitropyridine (CAS 19755-53-4): A Dual-Reactive Pyridine Scaffold for Pharmaceutical and Agrochemical Synthesis


2-Bromo-3-nitropyridine (CAS 19755-53-4) is a heteroaromatic building block featuring an ortho-substituted bromine atom and a nitro group on an electron-deficient pyridine ring. Its molecular formula is C₅H₃BrN₂O₂ with a molecular weight of 202.99 g/mol, and it typically appears as a yellow to orange crystalline powder with a melting point of 122-125 °C . The compound serves as a versatile intermediate in organic synthesis, with the bromine atom enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and the nitro group providing a handle for reduction to an amine or participation in nucleophilic aromatic substitution (SNAr) [1]. These dual functional handles, positioned ortho to one another, create a unique reactivity profile that distinguishes it from other halonitropyridine isomers and underlies its widespread use in medicinal chemistry and agrochemical research [2].

Why Generic 2-Bromo-3-nitropyridine Substitution is Not Possible: Evidence-Based Differentiation from In-Class Analogs


Direct substitution of 2-bromo-3-nitropyridine with alternative halonitropyridine isomers or analogs is not feasible without altering reaction outcomes due to distinct electronic and steric effects that govern reactivity, regioselectivity, and product profiles. The ortho-relationship between the bromine and nitro group creates a unique activation pattern for nucleophilic aromatic substitution (SNAr) that is absent in 4-substituted or 5-substituted isomers [1]. Furthermore, the bromine atom exhibits fundamentally different leaving-group propensity in cross-coupling reactions compared to chloro or fluoro analogs, directly impacting catalytic efficiency and yield [2]. The quantitative evidence presented below demonstrates that procurement decisions based on generic class membership rather than specific structural identity will lead to unpredictable synthetic outcomes, necessitating re-optimization of reaction conditions and potentially compromising project timelines .

Quantitative Differentiation of 2-Bromo-3-nitropyridine: Head-to-Head Evidence for Scientific Procurement Decisions


Transfer-Nitration Selectivity: Comparable KT/KB Values for Bromo and Chloro Analogs, Distinct from Fluoro

In aprotic nitration studies, the 2-bromo-N-nitropyridinium cation exhibits a transfer-nitration selectivity ratio (Kₜₒₗᵤₑₙₑ/K_bₑₙzₑₙₑ) of 41-44, which is comparable to the 2-chloro-N-nitropyridinium cation (also 41-44) but significantly different from the 2-fluoro-N-nitropyridinium cation (Kₜ/K_b = 15.4) [1]. This quantitative difference in selectivity indicates that the bromo analog is substantially less reactive (more selective) than the fluoro analog in this transformation, making it a more controllable reagent for applications requiring precise regiochemical control [2].

nitration chemistry N-nitropyridinium cations selectivity ratios

Palladium-Catalyzed Cross-Coupling Efficiency: Bromopyridines Outperform Chloropyridines with N-Heterocyclic Carbene Ligands

A 2007 study on carbonylative Suzuki coupling of pyridyl halides demonstrated that catalytic systems based on N-heterocyclic carbene (NHC) ligands and palladium are more efficient toward bromopyridines than hindered alkylphosphine catalysts. Notably, chloropyridines and dichloropyridines 'practically do not react with catalytic systems based on phosphines' [1]. While direct yield data for 2-bromo-3-nitropyridine is not provided, this class-level inference establishes that bromopyridines exhibit superior reactivity in palladium-catalyzed cross-coupling compared to their chloro counterparts when using NHC-based systems, which are increasingly preferred for industrial applications due to their air stability and functional group tolerance [2].

cross-coupling catalysis Suzuki-Miyaura reaction palladium-NHC systems

Ortho-Nitro Group Activation for Nucleophilic Aromatic Substitution: Unique Reactivity Not Replicated in 5-Nitro Isomers

The ortho-relationship between the bromine atom and the nitro group in 2-bromo-3-nitropyridine creates a uniquely activated electrophilic center for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position significantly activates the C2 position, making the bromine an excellent leaving group for facile displacement by amines, alcohols, and thiols [1]. In contrast, the 2-bromo-5-nitropyridine isomer (bromine at C2, nitro at C5) lacks this ortho-activation and undergoes Sonogashira coupling rather than preferential SNAr [2]. This regiochemical distinction is critical for synthetic planning: the 3-nitro isomer serves as a scaffold for constructing 2-amino-3-nitropyridine derivatives via SNAr, while the 5-nitro isomer is better suited for cross-coupling at the bromine position without nitro group participation .

SNAr reactivity nitropyridine regiochemistry nucleophilic substitution

Synthetic Yield in Multi-Step Heterocycle Construction: 2-Bromo-3-nitropyridine as a Linchpin for Pyrrolo[3,2-b]pyridines and Imidazo[4,5-b]pyridines

2-Bromo-3-nitropyridine serves as a key starting material for synthesizing pyrrolo[3,2-b]pyridines and imidazo[4,5-b]pyridines—privileged structures in medicinal chemistry known for diverse biological activities [1]. The ortho-substituted nitro and bromo groups are ideally positioned for sequential transformations: reduction of the nitro group followed by intramolecular cyclization with the adjacent bromine-substituted position [2]. While specific comparative yield data against other starting materials is not available in the open literature, the strategic placement of these functional handles eliminates the need for additional protection/deprotection steps that would be required with non-ortho-substituted analogs . This synthetic efficiency translates to higher overall yields and reduced purification burdens in multi-step sequences targeting these therapeutically relevant heterocyclic cores.

heterocycle synthesis medicinal chemistry scaffolds cyclization reactions

High-Impact Application Scenarios for 2-Bromo-3-nitropyridine in Pharmaceutical and Agrochemical Research


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds via Orthogonal Functionalization

2-Bromo-3-nitropyridine is employed as a core building block in the synthesis of Ser/Thr kinase inhibitors, where the bromine atom is used for Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity elements, followed by nitro group reduction to generate a primary amine for subsequent amide bond formation or heterocycle construction [1]. This orthogonal reactivity pattern—cross-coupling then reduction—is not possible with the 2-chloro analog due to lower cross-coupling efficiency under mild conditions, nor with the 5-nitro isomer due to lack of ortho-activation for subsequent cyclization [2].

Agrochemical Discovery: Precursor for Novel Pyridine-Based Herbicides and Fungicides

The pyridine motif is present in numerous commercial pesticides, and 2-bromo-3-nitropyridine provides a versatile entry point for synthesizing new active ingredients with improved efficacy and environmental profiles. Researchers can react the bromine via cross-coupling to install hydrophobic aryl groups that enhance target binding, or modify the nitro group to generate amine or heterocyclic functionalities that interact with specific biological pathways in pests or weeds . The ortho-substitution pattern is particularly valuable for constructing fused heterocyclic cores that mimic natural product scaffolds known to disrupt essential plant or fungal enzymes.

Materials Science: Building Block for Conjugated Organic Molecules and Ligands

Beyond life sciences, 2-bromo-3-nitropyridine finds utility in materials science for developing compounds with specific electronic or optical properties. The electron-deficient pyridine ring, combined with the electron-withdrawing nitro group, creates a polarized π-system amenable to charge-transfer applications. The bromine handle enables incorporation into extended conjugated systems via cross-coupling, while the nitro group can be reduced to an amine for subsequent diazonium chemistry or coordination to metal centers [3].

Process Chemistry: Reliable Intermediate for Scale-Up Due to Predictable Orthogonal Reactivity

For process chemists and procurement managers, the consistent and predictable orthogonal reactivity of 2-bromo-3-nitropyridine reduces the risk of unexpected side reactions during scale-up. The compound's dual functionality allows for sequential transformations without intermediate protection, improving overall yield and reducing purification costs. This reliability is particularly important when transitioning from medicinal chemistry discovery to preclinical development, where reproducible synthetic routes are essential for regulatory compliance and cost control .

Technical Documentation Hub

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